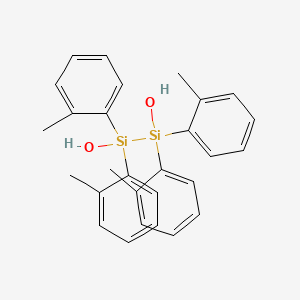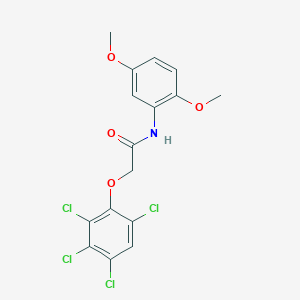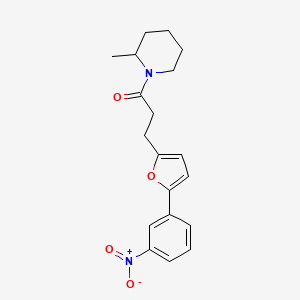![molecular formula C21H17N B11939171 2-[(E)-2-phenylethenyl]-4-[(Z)-2-phenylethenyl]pyridine CAS No. 75392-24-4](/img/structure/B11939171.png)
2-[(E)-2-phenylethenyl]-4-[(Z)-2-phenylethenyl]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(E)-2-phenylethenyl]-4-[(Z)-2-phenylethenyl]pyridine is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of two phenylethenyl groups attached to the pyridine ring. The unique structural arrangement of this compound makes it an interesting subject for various scientific studies and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-2-phenylethenyl]-4-[(Z)-2-phenylethenyl]pyridine typically involves the use of palladium-catalyzed cross-coupling reactions. One common method is the Heck reaction, where a halogenated pyridine derivative is coupled with styrene under the influence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors are often employed to enhance the efficiency and yield of the reaction. The use of high-throughput screening techniques can also aid in identifying the most effective catalysts and reaction conditions for large-scale production.
化学反応の分析
Types of Reactions
2-[(E)-2-phenylethenyl]-4-[(Z)-2-phenylethenyl]pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as amines or thiols replace the halogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Amines, thiols, halogenated pyridine derivatives
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Saturated derivatives
Substitution: Amino or thiol-substituted pyridine derivatives
科学的研究の応用
2-[(E)-2-phenylethenyl]-4-[(Z)-2-phenylethenyl]pyridine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and catalysis.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of 2-[(E)-2-phenylethenyl]-4-[(Z)-2-phenylethenyl]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets involved in its mechanism of action are still under investigation.
類似化合物との比較
Similar Compounds
- 2-[(E)-2-phenylethenyl]-4-[(E)-2-phenylethenyl]pyridine
- 2-[(Z)-2-phenylethenyl]-4-[(Z)-2-phenylethenyl]pyridine
- 2-[(E)-2-phenylethenyl]-3-[(Z)-2-phenylethenyl]pyridine
Uniqueness
2-[(E)-2-phenylethenyl]-4-[(Z)-2-phenylethenyl]pyridine is unique due to its specific stereochemistry, which can influence its reactivity and interaction with biological targets. The presence of both (E) and (Z) configurations in the phenylethenyl groups can lead to distinct chemical and biological properties compared to its isomers.
特性
CAS番号 |
75392-24-4 |
|---|---|
分子式 |
C21H17N |
分子量 |
283.4 g/mol |
IUPAC名 |
4-[(Z)-2-phenylethenyl]-2-[(E)-2-phenylethenyl]pyridine |
InChI |
InChI=1S/C21H17N/c1-3-7-18(8-4-1)11-12-20-15-16-22-21(17-20)14-13-19-9-5-2-6-10-19/h1-17H/b12-11-,14-13+ |
InChIキー |
XLHNFKOFFFAZAW-RCWDKCQFSA-N |
異性体SMILES |
C1=CC=C(C=C1)/C=C\C2=CC(=NC=C2)/C=C/C3=CC=CC=C3 |
正規SMILES |
C1=CC=C(C=C1)C=CC2=CC(=NC=C2)C=CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(4-{[(3-chlorophenyl)methyl]amino}-2-{4-[2-(dimethylamino)ethyl]piperazin-1-yl}quinazolin-6-yl)-1-methylpyridin-2(1H)-one](/img/structure/B11939089.png)





![8-N-[(2R)-3,3-dimethylbutan-2-yl]-2-N-[2-methoxy-4-(1-methylpyrazol-4-yl)phenyl]pyrido[3,4-d]pyrimidine-2,8-diamine](/img/structure/B11939136.png)

![Diethyl 7-(4-nitrobenzoyl)pyrrolo[1,2-b]pyridazine-5,6-dicarboxylate](/img/structure/B11939152.png)





